

An In-depth Technical Guide to 1-Ethenyl-2-methoxy-3-methylbenzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methoxy-1-methyl-3-vinylbenzene

Cat. No.: B3142163

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical compound 1-ethenyl-2-methoxy-3-methylbenzene, also known by its synonym 2-methoxy-3-methylstyrene. This document collates available data on its chemical identity, physical properties, a plausible synthetic route, and discusses the current landscape of its biological activity. The information is intended to serve as a foundational resource for researchers in organic chemistry, medicinal chemistry, and drug development.

Chemical Identity and Properties

The IUPAC name for the compound with the structure **2-Methoxy-1-methyl-3-vinylbenzene** is 1-ethenyl-2-methoxy-3-methylbenzene^[1]. A summary of its computed physical and chemical properties is provided in Table 1. It is important to note that experimental data for properties such as boiling and melting points are not readily available for this specific compound; the presented data is based on computational models.

Table 1: Computed Physicochemical Properties of 1-Ethenyl-2-methoxy-3-methylbenzene^[1]

Property	Value
Molecular Formula	C ₁₀ H ₁₂ O
Molecular Weight	148.20 g/mol
XLogP3	3.4
Hydrogen Bond Donor Count	0
Hydrogen Bond Acceptor Count	1
Rotatable Bond Count	2
Exact Mass	148.088815 g/mol
Monoisotopic Mass	148.088815 g/mol
Topological Polar Surface Area	9.2 Å ²
Heavy Atom Count	11
Formal Charge	0
Complexity	131

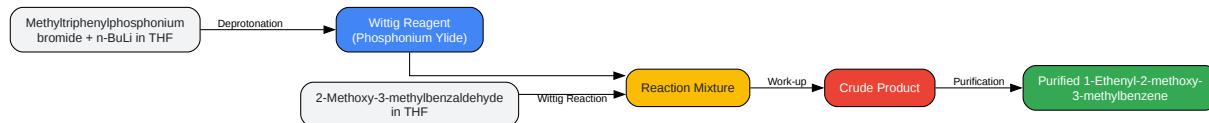
Synthesis Protocol

A specific experimental protocol for the synthesis of 1-ethenyl-2-methoxy-3-methylbenzene is not explicitly detailed in the reviewed literature. However, a plausible and widely used method for the formation of a vinyl group from an aldehyde is the Wittig reaction. The following protocol is adapted from the synthesis of a structurally similar compound, 1-isopropoxy-2-vinylbenzene, and can be considered a viable starting point for the synthesis of 1-ethenyl-2-methoxy-3-methylbenzene from its corresponding aldehyde, 2-methoxy-3-methylbenzaldehyde.

Proposed Synthesis via Wittig Reaction

The synthesis involves a two-step process: the preparation of the Wittig reagent (a phosphonium ylide) and the subsequent reaction with the aldehyde to form the desired alkene.

Materials:


- Methyltriphenylphosphonium bromide
- n-Butyllithium (n-BuLi) in hexane
- 2-Methoxy-3-methylbenzaldehyde
- Anhydrous tetrahydrofuran (THF)
- Anhydrous magnesium sulfate
- Dichloromethane
- Water

Experimental Procedure:

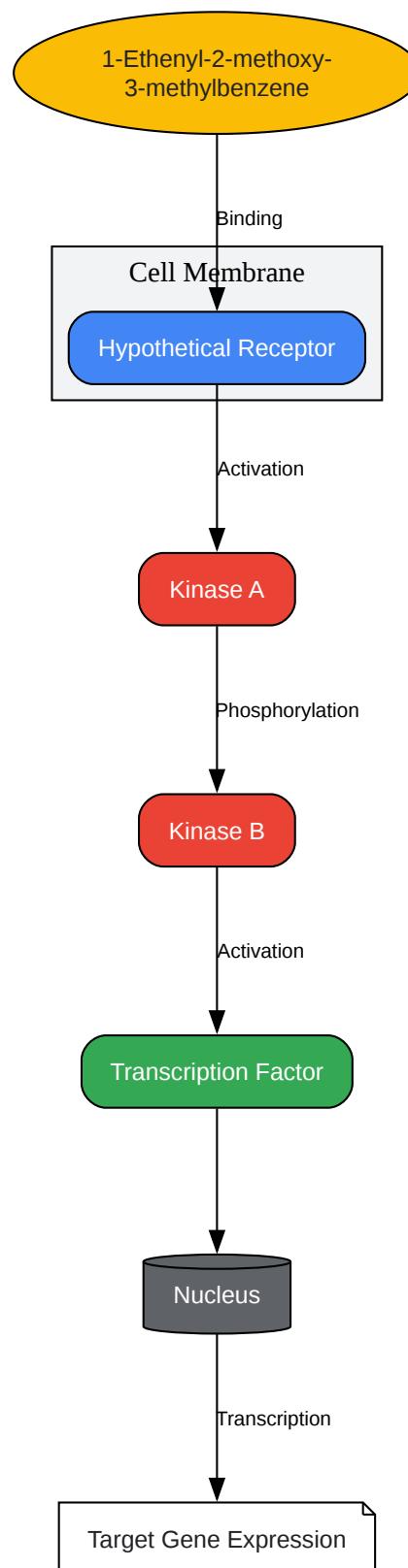
- Preparation of the Wittig Reagent:
 - Suspend methyltriphenylphosphonium bromide in dry THF in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
 - Cool the suspension in an ice bath.
 - Slowly add a solution of n-butyllithium in hexane to the suspension with continuous stirring.
 - Allow the reaction mixture to warm to room temperature and stir for several hours. The formation of the orange-colored ylide indicates a successful reaction.
- Wittig Reaction with 2-Methoxy-3-methylbenzaldehyde:
 - In a separate flask, dissolve 2-methoxy-3-methylbenzaldehyde in anhydrous THF.
 - Slowly add the aldehyde solution to the prepared Wittig reagent at room temperature with vigorous stirring.
 - Continue stirring the reaction mixture for a few hours. The disappearance of the orange color and the formation of a white precipitate (triphenylphosphine oxide) are indicative of

the reaction's progress.

- Work-up and Purification:
 - Quench the reaction by adding water.
 - Extract the product with dichloromethane.
 - Dry the organic layer over anhydrous magnesium sulfate.
 - Filter and concentrate the solution under reduced pressure to obtain the crude product.
 - Purify the crude product by column chromatography on silica gel to yield pure 1-ethenyl-2-methoxy-3-methylbenzene.

[Click to download full resolution via product page](#)

A diagram illustrating the proposed synthesis workflow for 1-ethenyl-2-methoxy-3-methylbenzene.


Biological Activity and Signaling Pathways

Currently, there is a notable absence of published research detailing the biological activity or the specific signaling pathways in which 1-ethenyl-2-methoxy-3-methylbenzene may be involved. While studies on substituted styrenes exist, they primarily focus on toxicological aspects and do not provide specific data for this compound.

Given the structural motifs present, one could hypothetically explore its potential interaction with pathways sensitive to aromatic and vinyl functionalities. For instance, in drug development, such structures are often evaluated for their potential to interact with cytochrome P450

enzymes or nuclear receptors. However, without experimental data, any proposed signaling pathway remains purely speculative.

To fulfill the visualization requirement, a hypothetical signaling pathway is presented below. It is crucial to understand that this is a speculative diagram and is not based on experimental evidence for 1-ethenyl-2-methoxy-3-methylbenzene. It serves as an example of how such a pathway could be visualized if future research were to identify relevant biological targets.

[Click to download full resolution via product page](#)

A hypothetical signaling pathway for 1-ethenyl-2-methoxy-3-methylbenzene.

Conclusion

1-Ethenyl-2-methoxy-3-methylbenzene is a compound with well-defined chemical identity but limited characterization in terms of its experimental physical properties and biological functions. The provided synthesis protocol offers a viable route for its preparation, enabling further investigation. Future research should focus on obtaining experimental data for its physicochemical properties and exploring its potential biological activities to understand its role in scientific and drug development contexts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Methoxy-1-methyl-3-vinylbenzene | C₁₀H₁₂O | CID 20154117 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1-Ethenyl-2-methoxy-3-methylbenzene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3142163#2-methoxy-1-methyl-3-vinylbenzene-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com